6-(1H-1,2,3,4-tetrazol-1-yl)hexanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

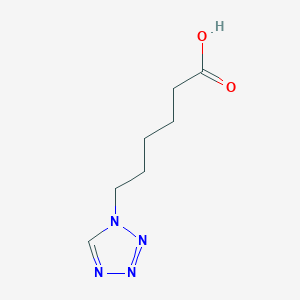

6-(1H-1,2,3,4-tetrazol-1-yl)hexanoic acid is an organic compound that features a tetrazole ring attached to a hexanoic acid chain The tetrazole ring is a five-membered ring consisting of four nitrogen atoms and one carbon atom

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-1,2,3,4-tetrazol-1-yl)hexanoic acid typically involves the reaction of a hexanoic acid derivative with sodium azide and a suitable catalyst. One common method is the [3+2] cycloaddition reaction, where an organic nitrile reacts with sodium azide in the presence of a catalyst such as iodine or silica-supported sodium bisulfate . This reaction forms the tetrazole ring, which is then attached to the hexanoic acid chain.

Industrial Production Methods: Industrial production of 6-(1H-1,2,3,4-tetrazol-1-yl)

生物活性

6-(1H-1,2,3,4-tetrazol-1-yl)hexanoic acid is a compound that has garnered attention in medicinal chemistry due to its unique tetrazole moiety, which is known for its bioisosteric properties to carboxylic acids and amides. This article explores the biological activities associated with this compound, including its pharmacological potential and mechanisms of action.

The compound's structure includes a hexanoic acid chain linked to a tetrazole ring, which contributes to its chemical reactivity and biological interactions. The physicochemical properties of this compound are summarized in Table 1.

| Property | Value |

|---|---|

| Molecular Weight | 183.20 g/mol |

| Log D (pH 7.4) | 1.36 |

| Polar Surface Area (PSA) | 95 Ų |

| Efflux Ratio (ER) | 20 |

| Unbound Brain-to-Plasma Ratio | <0.01 |

The tetrazole group can participate in hydrogen bonding and metal chelation, enhancing the compound's interaction with biological targets. This structural feature allows it to mimic the behavior of more common functional groups in biological systems, such as carboxylic acids.

Antagonistic Properties

Recent studies have highlighted the compound's potential as an antagonist for the Free Fatty Acid Receptor 2 (FFA2). Research indicates that substituting the carboxylic acid with a tetrazole moiety significantly enhances the potency of FFA2 antagonists. For instance, one study reported that derivatives of tetrazole exhibited low nanomolar potency against FFA2, with an IC50 value of approximately 4 nM . This suggests that this compound may serve as a scaffold for developing novel FFA2 antagonists with improved pharmacological profiles.

Antimicrobial Activity

Tetrazole derivatives have been studied for their antimicrobial properties. A series of compounds derived from tetrazoles demonstrated significant antibacterial and antifungal activities in vitro. For example, compounds similar to this compound showed effective inhibition against various bacterial strains when tested using disc diffusion methods . Notably, modifications in the alkyl chain length and functional groups influenced their activity levels.

Case Study 1: FFA2 Antagonists

In a comparative study of various tetrazole derivatives as FFA2 antagonists, researchers found that extending the carbon chain improved binding affinity and biological activity. The introduction of specific substituents led to enhanced selectivity and reduced lipophilicity while maintaining high aqueous solubility .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of tetrazole compounds revealed that certain derivatives exhibited superior activity compared to traditional antibiotics like ampicillin. The study highlighted how structural modifications could lead to compounds with better therapeutic indices against resistant strains .

科学研究应用

Medicinal Chemistry

Pharmacological Potential

Tetrazole derivatives, including 6-(1H-1,2,3,4-tetrazol-1-yl)hexanoic acid, have garnered attention for their pharmacological properties. The tetrazole moiety is known to enhance the bioactivity of compounds due to its ability to form hydrogen bonds and resist metabolic degradation. This characteristic prolongs the therapeutic action of drugs containing this scaffold .

Examples of Applications

- Antagonists of Free Fatty Acid Receptors : Recent studies have identified tetrazole derivatives as potent antagonists for Free Fatty Acid Receptor 2 (FFA2). For instance, modifications to the carboxylic acid head group with tetrazoles resulted in compounds exhibiting IC50 values in the low nanomolar range, indicating high potency against FFA2 .

- Inhibition of PI3K/Akt Signaling Pathway : Research has shown that certain tetrazole derivatives can inhibit the PI3K/Akt signaling pathway in cancer cells. A specific study demonstrated that treatment with a tetrazole compound led to a dose-dependent reduction in cell proliferation and induced cell-cycle arrest in prostate cancer cells .

Materials Science

Explosives and Propellants

The high nitrogen content in tetrazoles makes them suitable for applications in explosives and rocket propellants. The energy-rich nature of these compounds allows them to be utilized as environmentally friendly components in gas generators with high burn rates and stability . This application is particularly relevant in military and aerospace sectors.

Data Tables

The following table summarizes key physicochemical properties and biological activities associated with this compound and related compounds:

| Property/Activity | Value/Description |

|---|---|

| Log D (pH 7.4) | 0.69 |

| Polar Surface Area (PSA) [Ų] | 107 |

| Efflux Ratio (ER) | NT |

| Unbound Brain-to-Plasma Ratio (B_u/P_u) | <0.01 |

| Unbound Brain Concentration [μM] | <0.01 |

| IC50 against FFA2 | 3–4 nM |

| Impact on Cell Proliferation | Dose-dependent reduction observed |

Case Studies

Case Study 1: Tetrazole as Antagonists for FFA2

In a systematic investigation of tetrazole derivatives as antagonists for FFA2, researchers synthesized various compounds and evaluated their potency through cAMP and GTPγS assays. The most promising compound displayed significant selectivity over related receptors and demonstrated favorable pharmacokinetic properties in vivo .

Case Study 2: Impact on Cancer Cell Proliferation

A study focusing on the effects of a specific tetrazole derivative on prostate cancer cells revealed that treatment led to marked inhibition of the PI3K/Akt pathway. This was associated with decreased cell proliferation and induced cell-cycle arrest without triggering apoptosis, highlighting the potential therapeutic applications of tetrazole-containing compounds in oncology .

属性

IUPAC Name |

6-(tetrazol-1-yl)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c12-7(13)4-2-1-3-5-11-6-8-9-10-11/h6H,1-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTHMCFDFNGEQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。